3-[3-(Benzyloxy)phenyl]benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPVLJQBVTFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602456 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-89-5 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 3 3 Benzyloxy Phenyl Benzonitrile and Analogues
Retrosynthetic Analysis of the 3-[3-(Benzyloxy)phenyl]benzonitrile Molecular Skeleton
A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the C-C bond of the biphenyl (B1667301) system, the C-O bond of the ether, and the C-CN bond of the nitrile group.
Disconnection Approach A: Biphenyl Core First
The most common strategy involves the formation of the central biphenyl linkage as a key step. This leads to two main precursor fragments: a substituted halobenzene and a corresponding boronic acid or organozinc reagent.
Disconnection of the Biphenyl C-C Bond: This points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling. The precursors would be a 3-bromo- (B131339) or 3-iodobenzonitrile (B1295488) and (3-(benzyloxy)phenyl)boronic acid (for Suzuki-Miyaura) or a (3-(benzyloxy)phenyl)zinc halide (for Negishi).
Disconnection Approach B: Ether Linkage First
An alternative strategy involves forming the benzyloxy ether linkage prior to the biphenyl core.
Disconnection of the Ether C-O Bond: This suggests an etherification reaction, such as the Williamson ether synthesis or an Ullmann condensation. synarchive.com For instance, 3-(3-hydroxyphenyl)benzonitrile (B116034) could be reacted with benzyl (B1604629) bromide.
Disconnection of the Nitrile Group
The nitrile group can be introduced at various stages of the synthesis.
Disconnection of the C-CN Bond: This can be achieved from an aryl halide or a diazonium salt. The Sandmeyer reaction, for example, can convert an amino group into a nitrile. numberanalytics.commasterorganicchemistry.combyjus.comwikipedia.org Alternatively, direct cyanation of an aryl halide offers a more direct route. nih.govtandfonline.comnih.gov
Development and Optimization of Core Coupling Reactions
The successful synthesis of this compound hinges on the efficient execution of several key reaction types.
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating C-C bonds. nobelprize.org The Suzuki-Miyaura and Negishi reactions are particularly powerful for constructing the biphenyl core of the target molecule. researchgate.netnumberanalytics.comwikipedia.orgnumberanalytics.com
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.orglibretexts.org Its advantages include the commercial availability and stability of many boronic acids, as well as the generally mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. nobelprize.orgnumberanalytics.comwikipedia.orgnumberanalytics.comyoutube.com Organozinc compounds are more reactive than their boronic acid counterparts, which can be advantageous in certain cases, but they are also more sensitive to moisture and air. youtube.com The choice between these two methods often depends on the specific substrates and the desired functional group tolerance. nobelprize.org
| Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst | Base | Key Advantages |
| Suzuki-Miyaura | 3-Halobenzonitrile | (3-(Benzyloxy)phenyl)boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Mild conditions, high functional group tolerance, stable reagents. researchgate.net |
| Negishi | 3-Halobenzonitrile | (3-(Benzyloxy)phenyl)zinc halide | Pd(PPh₃)₄, Ni(acac)₂ | Not required | High reactivity, useful for less reactive halides. wikipedia.orgnumberanalytics.com |
Advanced Etherification Methods for the Benzyloxy Moiety
The formation of the benzyloxy ether linkage is another critical step. While the Williamson ether synthesis is a classic method, modern variations and alternative reactions like the Ullmann condensation offer improved scope and efficiency.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would typically involve deprotonating a phenolic precursor with a base to form a phenoxide, which then displaces a halide from benzyl chloride or bromide.
The Ullmann condensation provides a method for forming diaryl ethers by reacting a phenol (B47542) with an aryl halide in the presence of a copper catalyst. synarchive.comwikipedia.org While traditionally requiring harsh conditions, newer methods utilize ligands to facilitate the reaction under milder temperatures. tandfonline.comorganic-chemistry.orgacs.org This can be particularly useful for sterically hindered or electronically deactivated substrates. organic-chemistry.org
A documented synthesis of this compound involves the reaction of 3-hydroxybenzonitrile with benzyl chloride in the presence of potassium carbonate in DMF. chemicalbook.comprepchem.com
Strategic Introduction and Transformation of the Nitrile Group (e.g., Cyanation of Aryl Halides, C-CN Bond Cleavage)
The nitrile group is a versatile functional group that can be introduced through several methods. numberanalytics.com
Cyanation of Aryl Halides: A common and direct method is the palladium-catalyzed cyanation of aryl halides using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govtandfonline.comnih.govarkat-usa.org Zinc cyanide is often preferred due to its lower toxicity compared to alkali metal cyanides. nih.govacs.org These reactions typically require a palladium catalyst and a phosphine (B1218219) ligand. arkat-usa.org
Sandmeyer Reaction: This classic reaction provides a route to aryl nitriles from aryl amines via a diazonium salt intermediate. masterorganicchemistry.combyjus.comwikipedia.orgnih.gov The amine is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a copper(I) cyanide salt to install the nitrile group. masterorganicchemistry.comwikipedia.org
C-CN Bond Cleavage: While the focus is on the synthesis of the nitrile, it's worth noting that the C-CN bond can be cleaved under certain catalytic conditions, often involving transition metals like rhodium or nickel. nih.govjst.go.jpacs.org This reactivity is generally explored for transformations of nitriles rather than their synthesis. For instance, reactions can proceed via oxidative addition to a metal center. nih.gov
Exploration of Novel Catalytic Systems and Ligand Architectures
Advances in catalysis are crucial for improving the efficiency, selectivity, and scope of the key bond-forming reactions.
For palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. numberanalytics.com Electron-rich and bulky phosphine ligands, such as SPhos and RuPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including aryl chlorides, and can lead to higher yields and efficiency by inhibiting undesirable side reactions. bucknell.educapes.gov.bracs.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium catalysis, offering high stability and activity. researchgate.net
The development of novel palladium catalysts, including nanoparticle-based systems (PdNPs), is an active area of research. mdpi.compreprints.org These catalysts can offer advantages such as high surface area-to-volume ratios, leading to enhanced catalytic activity, and the potential for catalyst recycling. mdpi.compreprints.orgresearchgate.net
Reaction Condition Optimization for Enhanced Yields and Selectivity
Fine-tuning reaction conditions is essential for maximizing the yield and purity of the desired product.
For palladium-catalyzed cross-coupling reactions , several parameters can be optimized:
Catalyst and Ligand Loading: While higher catalyst loading can increase reaction rates, minimizing the amount of expensive palladium is often a key consideration. researchgate.net The ratio of ligand to palladium can also significantly impact catalyst activity and stability. acs.org
Base: The choice and strength of the base in Suzuki-Miyaura reactions are crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates. researchgate.net
Solvent: The solvent can influence the solubility of reactants and the stability of the catalytic species. researchgate.netnumberanalytics.com Mixtures of solvents, such as THF/water, are often employed. nih.gov
Temperature: Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. researchgate.netnumberanalytics.com Optimization is often required to find the ideal balance. rsc.orgchemistryviews.org
| Parameter | Effect on Suzuki-Miyaura/Negishi Reactions | Optimization Considerations |
| Catalyst/Ligand | Influences reaction rate, selectivity, and substrate scope. numberanalytics.comnumberanalytics.com | Screening different palladium sources and ligands (e.g., phosphines, NHCs). bucknell.eduacs.org |
| Solvent | Affects solubility and reactivity of reagents and catalyst. researchgate.netnumberanalytics.com | Polar aprotic solvents like THF and DMF are common; aqueous mixtures can be beneficial. nih.govnumberanalytics.com |
| Temperature | Impacts reaction rate and can induce side reactions at higher temperatures. researchgate.netnumberanalytics.com | Balancing reaction speed with catalyst stability and product purity. |
| Base (Suzuki) | Activates the organoboron reagent for transmetalation. researchgate.net | Choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect yield and selectivity. researchgate.net |
For etherification reactions , the choice of base and solvent is critical for ensuring complete deprotonation of the phenol without causing side reactions. In the case of cyanation reactions , the solvent system and temperature can influence the solubility of the cyanide source and the stability of the palladium catalyst. nih.gov
Implementation of Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the design of synthetic routes for complex organic molecules like this compound. researchgate.net This approach aims to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wordpress.comskpharmteco.com For a molecule involving key bond formations such as carbon-carbon (C-C) and carbon-oxygen (C-O), several green strategies can be implemented, focusing on solvent selection, catalyst efficiency, and atom economy. researchgate.netnih.gov
The synthesis of this compound and its analogues typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction for the biphenyl core and an etherification step for the benzyloxy group. Applying green chemistry principles to these established methods can significantly reduce their environmental footprint.
Advancements in Greener Solvents
A primary focus of green synthetic design is the replacement of conventional, hazardous organic solvents with more environmentally benign alternatives. nsf.gov Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethylacetamide (DMA) are common in cross-coupling reactions but are under increasing scrutiny due to their toxicity and disposal challenges. nih.govacs.org Research has identified several "greener" solvents that demonstrate high efficacy in these reactions.
For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is pivotal for forming the biphenyl structure, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc) have emerged as superior alternatives. acs.org These solvents are often derived from renewable resources, are less toxic, and have better biodegradability profiles. nsf.gov Kinetic studies have shown that i-PrOAc can be the most efficient solvent for Suzuki-Miyaura coupling of certain amides, outperforming even traditional solvents. acs.org Similarly, for C-O coupling reactions, greener solvents are being explored to replace polar aprotic solvents that can lead to undesired side reactions. acs.org The use of water as a solvent, facilitated by micellar catalysis, represents a significant advancement in running reactions like Heck, Suzuki-Miyaura, and Negishi couplings at room temperature, drastically minimizing organic waste. nih.gov
Interactive Table 1: Comparison of Green Solvents in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Traditional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |
| Suzuki-Miyaura Coupling | THF, Toluene | i-PrOAc, 2-MeTHF, CPME, Water (with surfactant) | Recommended for sustainability, improved kinetic profiles, reduced toxicity. nih.govacs.org |
| Buchwald-Hartwig Amination | DME, Toluene | 2-MeTHF, MTBE | Superior safety, health, and environmental scores; enhanced reactivity. nsf.gov |
| C-O Cross-Coupling | DMF, DMA | Anisole, Diethyl Carbonate (DEC) | Lower toxicity, reduced potential for solvent-related side reactions. acs.orgacs.org |
High-Efficiency and Recyclable Catalysts
The development of highly active and recyclable catalysts is another cornerstone of green synthesis. For the synthesis of diaryl ethers, a key structural component, traditional Ullmann coupling often required harsh conditions and stoichiometric amounts of copper. nih.gov Modern approaches utilize nano-catalysts, such as copper or palladium nanoparticles supported on materials like magnetic nanoparticles (MNPs) or multi-walled carbon nanotubes (MWCNTs). nih.gov These heterogeneous catalysts offer significant advantages:
High Activity: They often provide good to excellent yields under milder reaction conditions.
Easy Separation: Magnetic catalysts can be easily removed from the reaction mixture using an external magnet. nih.gov
Recyclability: These catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces waste and cost. nih.gov
For example, a palladium catalyst supported on a phosphine-functionalized magnetic nanocomposite (Fe₃O₄@SiO₂@PPh₂@Pd⁰) has been shown to be effective for C-O coupling reactions in water, and it could be reused six times without a major drop in performance. nih.gov
Maximizing Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comprimescholars.com Reactions with high atom economy, like the Suzuki-Miyaura coupling, are inherently greener because they generate less waste. jocpr.com
To further improve the sustainability profile of synthesizing this compound, synthetic strategies should be designed to maximize atom economy. This involves choosing reaction pathways that minimize the formation of byproducts. For instance, a novel route for benzonitrile (B105546) synthesis utilizes an ionic liquid that acts as a recyclable co-solvent, catalyst, and phase-separator, leading to a 100% yield and eliminating the need for metal salt catalysts and the generation of inorganic acid waste. researchgate.netrsc.org While this specific example applies to the nitrile group formation, the principle of using multi-functional, recyclable reagents can be applied to other steps in the synthesis. Research into concise and atom-economical Suzuki-Miyaura coupling reactions using unactivated trialkyl- and triarylboranes also demonstrates a move towards more efficient use of all reactant components. ucsb.eduresearchgate.net
Interactive Table 2: Research Findings on Green Catalysis for Diaryl Ether Synthesis
| Catalyst System | Support | Solvent | Key Finding | Reusability |
| Cu/ascorbic acid@MNPs | Magnetic Nanoparticles | Not specified | Mild and efficient procedure for etherification of aryl halides with phenols. nih.gov | Reused five times without significant loss in activity. nih.gov |
| Fe₃O₄@SiO₂@PPh₂@Pd⁰ | Magnetic Nanoparticles | Water | Effective for C-O coupling of phenols with various aryl halides. nih.gov | Reused six times with no significant loss in activity. nih.gov |
| MWCNTs-Met/CuCl | Multi-Walled Carbon Nanotubes | DMF | Efficient in Ullmann-type C-O cross-coupling of phenol with aryl halides. nih.gov | Reused seven times without observable loss of catalytic activity. nih.gov |
By thoughtfully selecting greener solvents, employing highly efficient and recyclable catalysts, and designing routes that maximize atom economy, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemistry, reducing environmental impact while maintaining synthetic efficiency.
Advanced Spectroscopic and Structural Elucidation of 3 3 Benzyloxy Phenyl Benzonitrile
High-Resolution Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's functional groups and their local environment. These methods are instrumental in understanding the molecular dynamics and intermolecular interactions of 3-[3-(Benzyloxy)phenyl]benzonitrile.
Theoretical calculations, often employing density functional theory (DFT), are typically used in conjunction with experimental spectra to assign the observed vibrational modes. researchgate.netnih.gov For benzonitrile (B105546) and its derivatives, characteristic vibrational modes are well-documented. sphinxsai.comorientjchem.org The nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the 2220-2240 cm⁻¹ region of the IR and Raman spectra. The precise frequency of this band can be sensitive to the electronic environment and intermolecular interactions.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzyloxy group's methylene (B1212753) bridge appear at lower wavenumbers. orientjchem.org The in-plane and out-of-plane bending modes of the phenyl rings, as well as the C-O-C stretching of the ether linkage, provide further structural information and insights into the conformational flexibility of the molecule. orientjchem.org Analysis of these vibrational bands, including their positions, intensities, and shapes, can reveal details about the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the packing of molecules in the solid state. stanford.edu
Table 1: Selected Vibrational Frequencies for Benzonitrile Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 | sphinxsai.com |
| Aromatic C-H | Stretching | > 3000 | orientjchem.org |
| Aliphatic C-H | Stretching | 2850 - 3000 | orientjchem.org |
| Phenyl Ring | In-plane bending | 1000 - 1300 | orientjchem.org |
Note: The exact wavenumbers for this compound would require specific experimental data.
Conformational Analysis using Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state structure and conformational preferences of organic molecules. While standard 1D ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, multi-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for probing spatial proximities between atoms. rsc.org
For this compound, these techniques can elucidate the relative orientation of the two phenyl rings and the conformation of the flexible benzyloxy group. NOESY and ROESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. Cross-peaks in the 2D spectrum indicate which protons are spatially near, allowing for the reconstruction of the molecule's three-dimensional conformation in solution.
The conformational landscape of this compound is likely dominated by the rotation around the C-O and C-C single bonds of the ether linkage and the biaryl bond. NOESY data can help determine the preferred dihedral angles and whether specific conformations are favored due to steric or electronic effects. The rα structure of similar molecules like benzonitrile has been determined using NMR of the oriented molecule, providing precise bond lengths and angles. capes.gov.br
Solid-State Structural Characterization via X-ray Crystallography
For a related compound, 4-Benzyloxy-3-methoxybenzonitrile, X-ray diffraction analysis revealed that the two aromatic rings are oriented at a significant dihedral angle to each other. researchgate.net In the crystal structure of this molecule, weak intermolecular C-H···N hydrogen bonds were observed, linking the molecules into chains. researchgate.net It is plausible that similar packing motifs and intermolecular interactions exist in the crystal structure of this compound. The nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor, influencing the supramolecular assembly.
Table 2: Illustrative Crystallographic Data for a Benzonitrile Derivative (4-Benzyloxy-3-methoxybenzonitrile)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.
Electronic Absorption and Emission Spectroscopy for Elucidating Optoelectronic Properties (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of molecules. These properties are critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). rsc.org
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic rings and potentially n-π* transitions associated with the nitrile and ether oxygen atoms. sphinxsai.comscience-softcon.de The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net
Fluorescence spectroscopy provides information about the excited state of the molecule. Upon absorption of light, the molecule is promoted to an excited electronic state, and fluorescence is the emission of light as it returns to the ground state. The wavelength and quantum yield of fluorescence are important parameters for assessing the material's potential as an emitter in optoelectronic devices. The study of related benzonitrile derivatives has shown that they can exhibit fluorescence, and their emission properties can be tuned by modifying the molecular structure. orientjchem.orgresearchgate.net
Chiroptical Spectroscopy for Chirality Investigations (If applicable for derivatized forms)
The parent molecule, this compound, is achiral. However, if it is derivatized to introduce a chiral center, chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would become essential for its characterization. These techniques measure the differential absorption of left and right circularly polarized light, providing unique information about the absolute configuration and solution-state conformation of chiral molecules.
For instance, the introduction of a stereogenic center in a side chain or the synthesis of atropisomeric derivatives due to restricted rotation around the biaryl bond could induce chirality. In such cases, chiroptical spectroscopy would be indispensable for confirming the enantiomeric purity and determining the three-dimensional structure of the chiral derivative.
Theoretical and Computational Investigations of 3 3 Benzyloxy Phenyl Benzonitrile
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. derpharmachemica.com For 3-[3-(Benzyloxy)phenyl]benzonitrile, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the ground state geometry. researchgate.netresearchgate.net
Beyond structural parameters, DFT calculations reveal key electronic properties. The distribution of electron density, dipole moment, and molecular orbitals are calculated, providing a picture of the molecule's polarity and electronic landscape. The dipole moment, in particular, is a critical parameter for understanding intermolecular interactions and solubility.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-C (Aromatic) | 1.39 - 1.41 Å |
| C-CN | 1.45 Å | |
| C≡N | 1.15 Å | |
| C-O (Ether) | 1.37 Å | |
| O-CH₂ (Ether) | 1.43 Å | |
| Bond Angles | C-O-C | 118.5° |
| C-C-CN | 120.2° | |
| O-C-C (Aromatic) | 119.8° |
Note: These values are illustrative and based on typical results for similar functional groups from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While DFT provides a static image of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. stanford.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with surrounding solvent molecules. osti.govnih.gov
When simulated in a solvent, MD can shed light on the local structure and intermolecular forces. chemrxiv.orgresearchgate.net The simulations can reveal how solvent molecules arrange around the polar nitrile group and the bulky, nonpolar benzyloxy substituent, providing insights into its solvation and macroscopic properties like viscosity and diffusion. chemrxiv.org Analysis of radial distribution functions from the simulation can quantify the probability of finding solvent molecules at specific distances from different parts of the solute molecule.
Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Molecular Electrostatic Potential)
Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule. Several key descriptors are derived from the electronic structure to identify reactive sites for electrophilic and nucleophilic attacks. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity theory. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. niscpr.res.in
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of positive and negative potential. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen of the ether, indicating sites prone to electrophilic attack. Positive potential regions (blue) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack. niscpr.res.in
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites within the molecule, indicating how the electron density at each atom changes upon gaining or losing an electron. This allows for a precise ranking of atoms in terms of their susceptibility to nucleophilic or electrophilic attack. researchgate.net
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Illustrative) | Significance |
| E_HOMO | -6.8 eV | Electron-donating ability |
| E_LUMO | -1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical stability, low reactivity |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness |
Note: These values are hypothetical, calculated from the illustrative HOMO/LUMO energies, and serve to represent typical quantum chemical outputs.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict and help interpret experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). epstem.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR and Raman spectrum can be generated. researchgate.net
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net This computational analysis is invaluable for assigning specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as the characteristic C≡N stretch, C-O-C ether stretches, and various aromatic C-H bending and stretching modes. nih.govorientjchem.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netijstr.org Theoretical chemical shifts are compared to a standard (e.g., Tetramethylsilane) and can be used to predict the NMR spectrum, aiding in the structural elucidation of the compound and its analogues.
Table 3: Comparison of Hypothetical Experimental and Scaled Computational Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| C≡N Stretch | Nitrile | 2230 | 2228 |
| C-O-C Asymmetric Stretch | Ether | 1245 | 1242 |
| C-O-C Symmetric Stretch | Ether | 1040 | 1035 |
| Aromatic C-H Stretch | Phenyl Rings | 3050-3100 | 3045-3095 |
| C-H Out-of-Plane Bend | Phenyl Rings | 750-900 | 745-895 |
Computational Design and Screening of Functional Analogues
Computational chemistry is not only descriptive but also predictive, enabling the rational design and screening of new molecules with desired properties. mdpi.com Starting with this compound as a lead structure, computational tools can be used to design and evaluate a library of functional analogues.
The process often involves identifying a key property to optimize, such as a specific electronic property for materials science or binding affinity for drug discovery. mdpi.com Analogues can be generated in-silico by making systematic structural modifications, for instance:
Altering the substitution pattern on the phenyl rings.
Replacing the benzyloxy group with other alkoxy or aryloxy groups.
Introducing different functional groups to modulate electronic properties.
Replacing the phenyl rings with other heterocyclic systems.
Each designed analogue can be rapidly evaluated using computational methods. High-throughput virtual screening can filter large libraries of compounds based on predicted properties like electronic characteristics (HOMO/LUMO), stability, or drug-likeness (e.g., Lipinski's rule of five). mdpi.com Promising candidates identified through this screening can then be subjected to more rigorous DFT and MD simulations to fully characterize their properties before committing to their chemical synthesis, thereby saving significant time and resources.
Reactivity, Functionalization, and Derivatization Pathways of 3 3 Benzyloxy Phenyl Benzonitrile
Chemical Transformations at the Nitrile Functionality
The nitrile group is a versatile functional handle that can undergo a range of chemical transformations, including hydration, reduction, and cycloaddition reactions. ebsco.com
Hydration to Amides: The hydration of nitriles to primary amides is a fundamental transformation in organic synthesis. rsc.orgchemrxiv.org This can be achieved under acidic or basic conditions, although these methods can sometimes lead to the over-hydrolysis to carboxylic acids. rsc.org More controlled and milder methods often employ metal catalysts. rsc.org For a molecule like 3-[3-(Benzyloxy)phenyl]benzonitrile, catalytic hydration would be preferable to preserve the benzyloxy ether linkage. Various transition metal complexes have been shown to be effective for the hydration of aryl nitriles. rsc.orgresearchgate.net
Reduction to Amines: The nitrile group can be reduced to a primary amine (benzylamine derivative). A common reagent for this transformation is lithium aluminum hydride (LiAlH4). harvard.edu Catalytic hydrogenation can also be employed, although care must be taken to avoid cleavage of the benzyloxy group, which is also susceptible to hydrogenolysis. youtube.comnih.gov Photocatalytic reduction methods have also been developed for converting benzonitriles to benzylamines. researchgate.net
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. thieme-connect.comnih.gov For instance, in-situ generated nitrile oxides can react with aryl nitriles to form 1,2,4-oxadiazoles. thieme-connect.com Another important reaction is the [3+2] cycloaddition with azides to form tetrazoles, often referred to as a "click" reaction, which is valuable for creating functional materials and bioconjugates. beilstein-journals.org These reactions provide a powerful tool for constructing five-membered heterocyclic rings. youtube.com
Table 1: Summary of Chemical Transformations at the Nitrile Functionality
| Transformation | Reagents/Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Hydration | Acid or base catalysis, Metal catalysts (e.g., Ru, Pd) rsc.orgresearchgate.net | Primary Amide | Catalytic methods offer milder conditions and higher selectivity. rsc.org |
| Reduction | LiAlH4, Catalytic Hydrogenation, Photocatalysis harvard.eduresearchgate.net | Primary Amine | Choice of reagent is critical to avoid cleavage of the benzyl (B1604629) ether. |
| [3+2] Cycloaddition | Nitrile Oxides, Organic Azides thieme-connect.combeilstein-journals.org | 1,2,4-Oxadiazoles, Tetrazoles | Efficient method for the synthesis of five-membered heterocycles. youtube.com |
Regioselective Functionalization of the Aromatic Rings
The two phenyl rings of this compound offer multiple sites for functionalization through electrophilic aromatic substitution or directed metallation reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzyloxy group is an ortho, para-directing activator, while the nitrile group is a meta-directing deactivator. vaia.comacs.org On the phenyl ring bearing the benzyloxy group, electrophilic attack is expected to occur at the positions ortho and para to the ether linkage. The strongest activation is anticipated at the para position (C-6') and the ortho positions (C-2' and C-4'). On the other phenyl ring, the nitrile group will direct incoming electrophiles to the meta positions (C-2 and C-6). The biphenyl (B1667301) system itself generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring, but the directing effects of the benzyloxy and nitrile groups will likely dominate. wikipedia.org
Directed Ortho-Metallation (DoM): Directed ortho-metallation is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgslideshare.net The benzyloxy group can act as a directed metalation group (DMG), directing lithiation to the ortho positions. youtube.comorganic-chemistry.org In the case of this compound, treatment with a strong organolithium base like n-butyllithium would be expected to lead to deprotonation at the C-2' or C-4' positions, ortho to the benzyloxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups with high regiocontrol. organic-chemistry.org
Table 2: Predicted Regioselectivity of Aromatic Ring Functionalization
| Reaction Type | Ring | Directing Group(s) | Predicted Position(s) of Functionalization |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Ring with -OBn | Benzyloxy (ortho, para-director) | C-2', C-4', C-6' |
| Electrophilic Aromatic Substitution | Ring with -CN | Nitrile (meta-director) | C-2, C-6 |
| Directed Ortho-Metallation | Ring with -OBn | Benzyloxy (DMG) | C-2', C-4' |
Controlled Cleavage and Re-functionalization of the Benzyloxy Ether Linkage
The benzyloxy group is a common protecting group for phenols and its cleavage can be achieved under various conditions. youtube.com The choice of method is crucial to ensure compatibility with the nitrile group.
Cleavage of the Benzyl Ether:
Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a standard method for benzyl ether cleavage. nih.govorganic-chemistry.org However, this method may also reduce the nitrile group. Careful control of reaction conditions would be necessary to achieve selective cleavage.
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or its complex with dimethyl sulfide (B99878) (BCl₃·SMe₂) can effectively cleave benzyl ethers under mild conditions that are often compatible with a wide range of other functional groups, including nitriles. acs.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. youtube.com Visible-light-mediated debenzylation using a photooxidant like DDQ has been shown to be compatible with sensitive functional groups like azides, alkenes, and alkynes. organic-chemistry.org
Re-functionalization of the Resulting Phenol (B47542): Once the benzyloxy group is cleaved to reveal the phenol, the hydroxyl group can be used for further functionalization. This includes O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions. This opens up a wide range of possibilities for synthesizing new derivatives. nih.gov
Table 3: Methods for Benzyl Ether Cleavage
| Method | Reagents/Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C nih.govorganic-chemistry.org | Mild, high yielding. organic-chemistry.org | Potential for simultaneous reduction of the nitrile group. |
| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ acs.org | Mild, high functional group tolerance. acs.org | Requires stoichiometric amounts of the reagent. |
| Oxidative Cleavage | DDQ, photoirradiation organic-chemistry.org | High selectivity, compatible with sensitive groups. organic-chemistry.org | May require specific substitution on the benzyl group for optimal reactivity. youtube.com |
Exploration of Additional Transition Metal-Catalyzed Transformations
The biphenyl nitrile scaffold of this compound is amenable to a variety of transition metal-catalyzed reactions, which are powerful tools for C-C and C-heteroatom bond formation. nih.gov While direct examples on this specific molecule are not abundant in the literature, analogies can be drawn from similar structures.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed if a halide or triflate is introduced onto one of the aromatic rings. As discussed in section 5.2, DoM followed by quenching with an electrophile could provide the necessary handle for these transformations. Furthermore, C-H activation/functionalization reactions catalyzed by transition metals like palladium, rhodium, or ruthenium could directly introduce new substituents onto the aromatic rings. nih.gov For instance, transition-metal-catalyzed C-H cyanation or amination could be explored. The synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives highlights the utility of click chemistry, which can be catalyzed by copper, in conjunction with biphenyl nitrile scaffolds. nih.gov
Table 4: Potential Transition Metal-Catalyzed Transformations
| Reaction Type | Catalyst (example) | Potential Functionalization |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Arylation, vinylation |
| Heck Coupling | Pd(OAc)₂ | Vinylation |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynylation |
| C-H Activation/Functionalization | Pd, Rh, Ru | Direct introduction of various substituents |
| Click Chemistry (Azide-Alkyne Cycloaddition) | Cu(I) | Formation of triazoles nih.gov |
Studies on Supramolecular Interactions and Self-Assembly Properties
The combination of aromatic rings, a polar nitrile group, and a flexible benzyloxy ether suggests that this compound could exhibit interesting supramolecular and self-assembly properties.
The nitrile group is a well-known hydrogen bond acceptor and can participate in various non-covalent interactions. nih.govresearchgate.net It can form hydrogen bonds with suitable donors and also engage in dipole-dipole interactions. researchgate.net The aromatic rings can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules. The presence of the flexible benzyloxy group could influence the packing and potentially lead to the formation of liquid crystalline phases.
Table 5: Potential Supramolecular Interactions and Self-Assembly
| Interaction Type | Participating Functional Group(s) | Potential Outcome |
|---|---|---|
| Hydrogen Bonding | Nitrile (acceptor) researchgate.net | Formation of directed assemblies. beilstein-journals.org |
| π-π Stacking | Phenyl rings | Formation of columnar or layered structures. |
| Dipole-Dipole Interactions | Nitrile | Contribution to overall packing and stability. |
| van der Waals Interactions | Alkyl part of benzyloxy group | Influence on molecular packing and phase behavior. |
Exploration of Advanced Academic Applications of 3 3 Benzyloxy Phenyl Benzonitrile Strictly Non Clinical
Role as a Versatile Building Block in Complex Chemical Synthesis
The structure of 3-[3-(Benzyloxy)phenyl]benzonitrile makes it a versatile building block in the synthesis of more complex molecules. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The ether linkage, while generally stable, can be cleaved under specific conditions to yield a phenolic group, providing another point for functionalization. The biphenyl (B1667301) core offers a rigid scaffold that can be further substituted to tune the electronic and steric properties of the resulting molecules.
Derivatives of similar biphenyl nitrile structures have been utilized in the synthesis of biologically active molecules, highlighting the potential of this class of compounds as key intermediates. nih.gov For example, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated for their biological activities. nih.gov
Potential in Materials Science and Engineering
The unique photophysical and electronic properties inherent to the biphenylbenzonitrile framework position this compound as a promising candidate for the development of advanced materials.
Application in Organic Electronics (e.g., OLEDs, TADF Emitters, Optoelectronic Devices)
The field of organic electronics, particularly organic light-emitting diodes (OLEDs), has seen significant advancements through the design of novel organic molecules with tailored properties. Materials exhibiting thermally activated delayed fluorescence (TADF) are of particular interest as they can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. bohrium.com
The general structure of donor-acceptor (D-A) molecules is a common strategy to achieve a small singlet-triplet energy gap (ΔEST), a prerequisite for TADF. bohrium.com Benzonitrile (B105546) derivatives often serve as the acceptor moiety in these systems due to the electron-withdrawing nature of the nitrile group. rsc.orgresearchgate.net For instance, multifunctional benzonitrile derivatives incorporating donor units like phenoxazine (B87303) and carbazole (B46965) have been shown to exhibit TADF and have been applied in OLEDs. rsc.org Similarly, carbazole-benzonitrile derivatives have been explored as host materials for high-efficiency blue OLEDs. bohrium.com
While direct studies on this compound for OLED or TADF applications are not prominent in the literature, its structure contains the essential biphenylbenzonitrile core. The benzyloxy group could be envisioned as a modifiable unit to attach various donor groups, thereby creating novel D-A structures. The photophysical properties of such derivatives would need to be investigated to determine their suitability as TADF emitters or hosts in OLEDs. Research on related systems, such as BODIPY dyes with benzyloxystyryl groups, has explored their photophysical and nonlinear optical properties, indicating the potential of the benzyloxy moiety in tuning these characteristics. researchgate.net
Development of Advanced Functional Materials (e.g., Polymers, Liquid Crystals, Organic-Inorganic Hybrid Materials)
The rigid, rod-like structure of the biphenylbenzonitrile core is a common feature in molecules that exhibit liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The anisotropy of these materials makes them crucial for display technologies. Cyanobiphenyls are a well-known class of liquid crystals. ossila.comnih.gov For example, 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB) is a nematic liquid crystal used in optical electronics. ossila.com
Research has been conducted on bent-shaped liquid crystals based on a 3-hydroxybenzoic acid central core, which shares structural similarities with the phenolic precursor to this compound. mdpi.comresearchgate.net This suggests that derivatives of this compound, with appropriate modification of the terminal groups, could be designed to exhibit mesomorphic properties.
In the realm of polymers, the nitrile group can be polymerized, or the entire molecule can be incorporated as a monomer into polymer chains. For instance, the copolymerization of benzonitrile-containing acrylates with styrene (B11656) has been reported. nih.gov While no specific polymers derived from this compound are documented, its structure allows for potential polymerization pathways.
Organic-inorganic hybrid materials, which combine the properties of both organic and inorganic components, are another area where this compound could find application. The nitrile group could potentially coordinate to metal centers in a metal-organic framework (MOF) or be part of an organic linker in a hybrid material. Research on 4-benzyloxy-3-methoxybenzonitrile has indicated its potential for creating dinuclear ruthenium complexes for nanoelectronic applications, highlighting the role of the benzonitrile moiety in coordinating to metal centers. researchgate.net
Utility in Catalysis and Ligand Design
The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Benzonitrile itself is known to form coordination complexes with transition metals, and these complexes can serve as useful synthetic intermediates where the benzonitrile ligand is easily displaced by stronger ligands. wikipedia.org
The specific structure of this compound, with its biphenyl backbone and benzyloxy substituent, could influence the electronic and steric environment of the coordinating nitrile group. This could be exploited in the design of new ligands for catalysis. For example, the introduction of a 3-benzyl group into homoscorpionate ligands has been shown to affect the coordination chemistry and dynamic behavior of their metal complexes. nih.gov Although this is a different system, it demonstrates how substituents on a phenyl ring can modulate the properties of a ligand.
While there are no specific studies detailing the use of this compound as a ligand in catalysis, its potential can be inferred from the broader chemistry of benzonitrile-containing ligands. The benzyloxy group could also be chemically modified to introduce other coordinating functionalities, leading to multidentate ligands with potentially interesting catalytic properties.
Design and Synthesis of Novel Sensors or Probes for Chemical Detection (Non-biological targets)
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The design of such sensors often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte.
The biphenylbenzonitrile scaffold of this compound could potentially serve as a fluorophore. The benzyloxy group could be modified to incorporate a receptor site for a specific non-biological target, such as a metal ion or a small organic molecule. Upon binding of the target to the receptor, a change in the electronic properties of the molecule could lead to a detectable change in its fluorescence emission (e.g., enhancement, quenching, or a shift in wavelength).
While no specific sensors based on this compound have been reported, the general principles of chemosensor design suggest its viability as a starting point. The synthesis of such a sensor would involve the strategic functionalization of the core molecule to introduce a selective binding site for the desired analyte.
Future Research Directions and Perspectives on 3 3 Benzyloxy Phenyl Benzonitrile
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of complex biaryl compounds like 3-[3-(Benzyloxy)phenyl]benzonitrile traditionally relies on multi-step sequences, often employing classical cross-coupling and etherification reactions. A primary future objective is to reimagine these synthetic routes through the lens of green chemistry, focusing on sustainability and atom economy. numberanalytics.comjk-sci.com
Current synthetic approaches, such as the Suzuki-Miyaura coupling, are effective for forming the core biphenyl (B1667301) structure but often require palladium catalysts, phosphine (B1218219) ligands, and organic solvents. elsevier.esgre.ac.uk Future research should aim to develop greener protocols, for instance, by utilizing water as a reaction medium, which has been shown to be effective for some Suzuki-Miyaura couplings. rsc.orgresearchgate.netnih.gov
A particularly promising avenue is the application of C-H bond activation strategies. rsc.orgnih.gov This approach could potentially construct the biphenyl linkage by directly coupling two arene precursors, eliminating the need for pre-functionalization (e.g., halogenation or boronation), thereby significantly improving atom economy and reducing waste streams. nih.govnih.gov Research could focus on designing catalysts that can selectively activate the specific C-H bonds required to form the desired isomer of the biphenyl core.
Another area for development is the etherification step. Modern catalytic methods for diaryl ether synthesis could replace traditional reactions like the Williamson ether synthesis, which often require stoichiometric bases and harsh conditions. snnu.edu.cnorganic-chemistry.org The goal would be to develop catalytic, one-pot procedures that combine the C-C and C-O bond-forming steps, streamlining the synthesis and minimizing purification efforts.
| Parameter | Plausible Classical Route | Potential Future Sustainable Route |
| Key Reactions | 1. Suzuki-Miyaura Coupling2. Williamson Ether Synthesis | 1. C-H Activation/Arylation2. Catalytic O-Arylation (One-Pot) |
| Atom Economy | Moderate (Byproducts from boronic acids and halides) | High (Theoretically only H₂O or H₂ as byproduct) |
| Catalysts | Palladium complexes, Phosphine ligands | Earth-abundant metal catalysts, Ligand-free systems |
| Solvents | Toluene, THF, DMF | Water, Supercritical CO₂, Bio-derived solvents |
| Sustainability | Moderate (multiple steps, purification, waste generation) | High (fewer steps, recyclable catalysts, reduced waste) |
In-depth Mechanistic Studies of Key Reaction Pathways
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of computational and experimental techniques to probe the intricate details of the key bond-forming steps.
For the Suzuki-Miyaura coupling, detailed mechanistic studies could elucidate the influence of the meta-substituted nitrile and the remote benzyloxy group on the rates of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netnyu.edu Density Functional Theory (DFT) calculations have proven invaluable for investigating such reaction pathways, providing insights into transition state geometries and energies. rsc.orgnih.govnih.govrsc.org These theoretical studies, when correlated with experimental kinetic data, can lead to a predictive understanding of catalyst and substrate behavior.
Similarly, the mechanism of the ether linkage formation warrants detailed investigation. Whether through a classical SNAr pathway or a modern copper- or palladium-catalyzed O-arylation, the electronic effects of the biphenyl system will play a critical role. organic-chemistry.org Computational modeling can map out the potential energy surfaces for these reactions, helping to identify the rate-determining steps and potential side reactions. nih.gov
| Mechanistic Question | Proposed Research Method | Expected Outcome |
| What is the precise role of the nitrile group in directing or influencing C-H activation or cross-coupling? | DFT Calculations, Hammett analysis, Isotope labeling experiments. | A predictive model for reactivity based on electronic and steric parameters. |
| What is the active catalytic species in a "greener" Suzuki-Miyaura coupling for this substrate? | In-situ spectroscopy (NMR, IR), kinetic studies, catalyst poisoning experiments. | Identification of the true catalyst, enabling rational catalyst design and optimization. |
| How does the bulky benzyloxy group affect the stability of reaction intermediates and transition states? | X-ray crystallography of intermediates, DFT modeling of steric and conformational effects. | Understanding of steric hindrance and its impact on reaction efficiency and selectivity. |
| Can a concerted metalation-deprotonation (CMD) pathway be favored for this molecule? | Computational studies (DFT), kinetic isotope effect measurements. | Elucidation of the C-H bond cleavage mechanism, guiding ligand and condition selection. nih.gov |
Broadening the Scope of Non-Biological Applications
The unique combination of a rigid, polarizable biphenyl core, a polar nitrile group, and a bulky, flexible benzyloxy group makes this compound an intriguing candidate for various non-biological applications, particularly in materials science.
A significant area of future research lies in the field of liquid crystals . Biphenyl nitriles are a cornerstone of liquid crystal technology, valued for their chemical stability and high birefringence. uea.ac.uknih.gov The specific structure of this compound, with its meta-linkages and bulky side group, could lead to novel mesophases (e.g., nematic, smectic) with unique thermal and dielectric properties. tandfonline.commdpi.comtandfonline.com Future work would involve synthesizing a homologous series of analogs with varying alkyl chain lengths on the benzyloxy group and systematically studying their phase behavior.
The compound's conjugated π-system also suggests potential applications in organic electronics . Biphenyl derivatives are used as building blocks for fluorescent layers in organic light-emitting diodes (OLEDs) and as components in organic solar cells. rsc.orgchemmethod.comresearchgate.net Research should focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and charge transport characteristics. Its structure could be tuned to achieve desired emission colors or to function as a host material in OLED devices.
Furthermore, the molecule could serve as a monomer for the synthesis of high-performance polymers . The biphenyl unit would impart rigidity and thermal stability, while the nitrile and ether functionalities offer sites for further polymerization or cross-linking, leading to materials with tailored mechanical and optical properties. acs.org
| Potential Application | Key Molecular Feature(s) | Future Research Focus |
| Liquid Crystals | Rigid biphenyl core, polar nitrile group, anisotropic shape | Synthesis of analogs, characterization of mesophases (DSC, POM), measurement of dielectric and optical properties. ossila.com |
| Organic Light-Emitting Diodes (OLEDs) | Conjugated π-system, potential for fluorescence | Measurement of photoluminescence, evaluation as an emissive or host material in device fabrication. rsc.org |
| High-Performance Polymers | Thermal stability of the biphenyl unit, reactive functional groups | Polymerization studies (e.g., via nitrile group), characterization of polymer thermal and mechanical properties. |
| Perovskite Solar Cells | Potential to interact with and passivate perovskite crystal surfaces | Incorporation as an additive in perovskite inks to study its effect on crystal growth, device efficiency, and stability. ossila.com |
Integration of this compound into Multi-Component Systems and Nanostructures
The functional groups on this compound make it an excellent building block for the bottom-up construction of complex, ordered systems. Future research is expected to explore its use in supramolecular chemistry and the design of novel nanostructured materials.
A major opportunity lies in its use as an organic linker or "strut" for creating Metal-Organic Frameworks (MOFs) . nih.govlibretexts.org The nitrile group is a well-known coordinating ligand for a variety of metal ions. chemscene.comossila.com The length and rigidity of the biphenyl backbone, combined with the steric bulk of the benzyloxy group, could be used to control the pore size, geometry, and chemical environment of the resulting MOF. switt.ch Such materials could have applications in gas storage, separation, and catalysis.
The molecule is also a candidate for forming supramolecular assemblies . The extended aromatic system of the biphenyl core can participate in π-π stacking interactions, a key driving force for self-assembly. chinesechemsoc.org These non-covalent interactions, potentially in concert with dipole-dipole interactions from the nitrile group, could guide the molecule to form ordered nanostructures like fibers, ribbons, or vesicles in solution. nih.govwur.nl The chirality of these assemblies could be induced and controlled, leading to materials with interesting chiroptical properties.
| System/Nanostructure | Role of this compound | Potential Functionality |
| Metal-Organic Frameworks (MOFs) | Organic linker (strut) via nitrile coordination to metal nodes. | Gas storage, selective catalysis, chemical sensing. |
| Supramolecular Polymers | Monomeric unit self-assembling via π-π stacking and dipole interactions. | Stimuli-responsive materials, gels, circularly polarized luminescence. nih.gov |
| Liquid Crystal Composites | Host or guest molecule in a liquid crystal matrix. | Enhanced dielectric properties, tunable optical response. ossila.com |
| Functionalized Nanoparticles | Surface ligand to passivate and functionalize inorganic nanoparticles. | Improved dispersibility, targeted delivery, hybrid optical materials. |
Q & A
Q. What are the common synthetic routes for preparing 3-[3-(Benzyloxy)phenyl]benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Benzyloxy group introduction : Reacting 3-hydroxybenzonitrile with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours yields 45–60% .
- Cross-coupling methods : Suzuki-Miyaura coupling between 3-bromobenzonitrile and benzyloxy-substituted boronic esters using Pd(PPh₃)₄ as a catalyst achieves higher regioselectivity (70–85% yield) but requires inert atmospheres and ligand optimization .
Key factors : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often necessary .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the benzyloxy group (δ 5.1 ppm for OCH₂Ph) and nitrile resonance (C≡N absence in ¹H but visible in ¹³C at ~110 ppm) .
- IR : Strong C≡N stretch at ~2230 cm⁻¹ and aromatic C-O-C absorption at 1250–1200 cm⁻¹ .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 286.1) .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the compound’s biological activity and binding interactions?
The benzyloxy group enhances lipophilicity, improving membrane permeability. Its electron-donating nature modulates electronic density on the aromatic ring, potentially increasing affinity for hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms) . Methodological approach :
Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with a Bruker D8 Venture diffractometer.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for non-H atoms and riding models for H atoms .
- Challenges : Address potential twinning or disorder in the benzyloxy group using the TWINABS or PLATON SQUEEZE tools .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps. The nitrile group’s electron-withdrawing effect activates the aromatic ring for substitution at meta positions .
- Transition state analysis : Calculate activation energies for competing reaction pathways (e.g., para vs. ortho substitution) using Gaussian 16 .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) and compound purity (via HPLC).
- Dose-response studies : Perform IC₅₀ determinations across multiple concentrations to account for batch variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What strategies optimize the regioselectivity of functionalizing the benzyloxy-phenyl backbone?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to the benzyloxy group, followed by quenching with electrophiles .
- Protecting groups : Temporarily protect the nitrile with a trimethylsilyl group to direct substitution to desired positions .
Q. How does this compound compare structurally and functionally to its halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
